molecular formula C18H24N2O3S B2355373 1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea CAS No. 2319783-25-8

1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea

Cat. No. B2355373
CAS RN: 2319783-25-8
M. Wt: 348.46
InChI Key: APESMYKQKDHPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic compound that has been widely researched for its potential applications in the field of medicine. This compound is also known as DMTBUP, and it is a urea derivative that has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. It may also inhibit the activity of various protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it may also have anti-inflammatory effects. Additionally, it has been shown to improve motor function and reduce oxidative stress in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea in lab experiments is its potent cytotoxic effect on cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one limitation of using this compound is its potential toxicity to normal cells. Careful dosing and monitoring are required to ensure that the compound does not cause harm to healthy cells.

Future Directions

There are several future directions for research on 1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea. One area of interest is the development of new cancer therapies based on this compound. Further studies are needed to determine the optimal dosing and delivery methods for this compound in cancer treatment. Additionally, more research is needed to understand the mechanisms of action of this compound in neuroprotection and pain management. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound in both animal models and human clinical trials.

Synthesis Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves the reaction between 3,4-dimethoxybenzaldehyde and 2-methyl-2-(thiophen-3-yl)propyl amine in the presence of a catalyst. The resulting product is then treated with urea to form the final compound. Other methods of synthesis have also been reported in the literature, including the use of different catalysts and reaction conditions.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has been studied for its potential applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. Studies have shown that this compound has a potent cytotoxic effect on cancer cells, and it may be useful in the development of new cancer therapies. Additionally, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and may have potential as a treatment for other neurodegenerative disorders. Furthermore, it has been investigated for its analgesic properties and may be useful in the treatment of chronic pain.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methyl-2-thiophen-3-ylpropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-18(2,14-7-8-24-11-14)12-20-17(21)19-10-13-5-6-15(22-3)16(9-13)23-4/h5-9,11H,10,12H2,1-4H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APESMYKQKDHPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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